Phenethylurea
Overview
Description
Phenethylurea is an organic compound derived from phenethylamine and urea. It is known for its applications in medicinal chemistry, particularly as a precursor to various pharmacologically active compounds. This compound is characterized by its phenethyl group attached to a urea moiety, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
It’s worth noting that phenethylamine, a related compound, has been shown to interact with primary amine oxidase and trypsin-1 and trypsin-2 in humans
Mode of Action
For instance, phenethylamine, a related compound, has been shown to interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds like phenethylurea often interact with multiple biochemical pathways, leading to downstream effects that can influence various biological processes .
Result of Action
A study has shown that phenethylamine-based urea derivatives have demonstrated cytotoxicity and antioxidant properties . These compounds were found to be potent against HeLa (human cervical cancer) and A549 (non-small cell lung carcinoma) cell lines .
Biochemical Analysis
Biochemical Properties
Phenethylurea has been found to exhibit antifungal and antibacterial activity, making it useful in the development of pharmaceuticals . It is also used as a herbicide, inhibiting the growth of weeds by disrupting their ability to produce essential amino acids .
Cellular Effects
This compound has been found to exhibit cytotoxicity and toxicity profiles on various cell lines, including HeLa (human cervical cancer), A549 (non-small cell lung carcinoma), and HDF (human dermal fibroblast) cell lines . The effects of this compound on these cell lines vary, indicating its potential role in influencing cell function.
Molecular Mechanism
It is known that this compound can interact with various biomolecules, potentially influencing enzyme activity and gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenethylurea can be synthesized through several methods. One common approach involves the reaction of phenethylamine with urea. This reaction typically occurs under reflux conditions in the presence of a solvent such as ethanol or water. The reaction can be represented as follows:
C6H5CH2CH2NH2+CO(NH2)2→C6H5CH2CH2NHCONH2
Another method involves the use of potassium cyanate and phenethylamine, which react to form this compound. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where phenethylamine and urea are combined under controlled conditions. The reaction mixture is heated to facilitate the formation of this compound, which is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Phenethylurea undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction of this compound can yield primary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the urea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Primary amines
Substitution: Various substituted urea derivatives
Scientific Research Applications
Phenethylurea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antioxidant properties.
Medicine: Investigated for its role in developing new therapeutic agents, particularly in cancer treatment.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Phenethylurea can be compared with other urea derivatives such as:
Phenylurea: Similar structure but with a phenyl group instead of a phenethyl group.
Thiourea: Contains a sulfur atom in place of the oxygen in urea.
Benzylurea: Features a benzyl group instead of a phenethyl group.
Uniqueness
This compound is unique due to its phenethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound in the synthesis of various pharmacologically active molecules.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions and serve as a precursor to numerous therapeutic agents. Ongoing research continues to explore its potential in developing new treatments for various diseases.
Properties
IUPAC Name |
2-phenylethylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-9(12)11-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTSMVZAFDWQRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175931 | |
Record name | Urea, phenethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2158-04-5 | |
Record name | N-(2-Phenylethyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2158-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenethylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002158045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenethylurea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27463 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urea, phenethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-phenylethyl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENETHYLUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K742FM9CQ9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of tert-butyl phenethylcarbamate and 1,1-dimethyl-3-phenethylurea, and how were they confirmed?
A: Both tert-butyl phenethylcarbamate and 1,1-dimethyl-3-phenethylurea were synthesized and characterized using a combination of spectroscopic techniques. These included Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry. These methods confirmed the molecular structures of the compounds. [, ]
Q2: How do computational chemistry methods contribute to understanding these compounds?
A: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations, employing different hybrid functionals like B3LYP, B3P86, and PBE0 with the 6-311++G(d,p) basis set, have been used to predict the spectroscopic properties of these compounds. The solvent effects were also considered using the implicit IEFPCM model. These calculations showed a strong correlation (R² > 90%) with experimental data. Notably, the calculations revealed that conformational changes had a negligible impact on the absorption maximum (λmax) of these compounds. []
Q3: What insights into intermolecular interactions were gained from Hirshfeld surface analysis?
A: Hirshfeld surface analysis, coupled with electrostatic potential calculations, revealed that the dominant intermolecular interactions in both tert-butyl phenethylcarbamate and 1,1-dimethyl-3-phenethylurea involve hydrogen atoms. These H---H interactions accounted for 39.6% and 46.3% of the closest contacts in the respective compounds, highlighting their significance in the solid-state packing and potential physicochemical properties. []
Q4: Has research explored the structure-activity relationship of phenethylurea derivatives for specific biological targets?
A: Yes, studies have investigated modifications of the this compound scaffold to target the mu-opioid receptor (MOR). For instance, replacing the hydroxybenzene group in the compound PZM21 with a benzodioxolane group led to derivatives with enhanced analgesic activity and a greater bias toward G protein signaling compared to the parent compound. This highlights the impact of structural changes on the activity and selectivity profile of this compound derivatives. []
Q5: Are there examples of stereospecific activity observed with this compound derivatives?
A: Research has shown that the (+) isomer of α-(N-1-phenethyl) urea acts as a moderately potent inhibitor of Ca²⁺-stimulated mitochondrial respiration and ⁴⁵Ca²⁺ uptake, with 50% inhibition observed at 0.18 mM. In contrast, the (-) isomer showed no effect at concentrations up to 4 mM. This highlights the importance of stereochemistry in the biological activity of these compounds. []
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